molecular formula C12H6Cl3NO3 B1596330 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene CAS No. 22532-68-9

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene

Cat. No.: B1596330
CAS No.: 22532-68-9
M. Wt: 318.5 g/mol
InChI Key: AKQJUFWAKHZMIY-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms at positions 1, 2, and 4, and a 4-nitrophenoxy group at position 5.

Properties

IUPAC Name

1,2,4-trichloro-5-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H6Cl3NO3/c13-9-5-11(15)12(6-10(9)14)19-8-3-1-7(2-4-8)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJUFWAKHZMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177048
Record name Ether, p-nitrophenyl 2,4,5-trichlorophenyl
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22532-68-9
Record name 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene
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Record name 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene
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Record name NSC117743
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Record name Ether, p-nitrophenyl 2,4,5-trichlorophenyl
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Record name 1,2,4-trichloro-5-(4-nitrophenoxy)benzene
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Record name 1,2,4-TRICHLORO-5-(4-NITROPHENOXY)BENZENE
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Biological Activity

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene (commonly referred to as TCNB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is structurally characterized by a trichlorobenzene core substituted with a nitrophenoxy group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of TCNB, focusing on its mechanisms of action, toxicological effects, and environmental impact.

Chemical Structure

The chemical structure of TCNB can be represented as follows:

Chemical Formula C12H7Cl3N2O3\text{Chemical Formula C}_{12}\text{H}_7\text{Cl}_3\text{N}_2\text{O}_3

TCNB's biological activity is primarily attributed to its ability to interact with various cellular components, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : TCNB has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to detoxification processes. This inhibition can lead to the accumulation of toxic metabolites in cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Cell Signaling Interference : TCNB can disrupt normal cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.

Toxicological Effects

The toxicological profile of TCNB reveals several adverse effects on living organisms:

  • Acute Toxicity : Studies indicate that TCNB exhibits acute toxicity in various animal models. Symptoms of exposure include lethargy, weakness, and respiratory distress.
  • Chronic Effects : Long-term exposure has been associated with hematological changes, including methemoglobinemia and alterations in blood parameters.
  • Genotoxicity : Research has shown that TCNB may possess genotoxic properties, evidenced by chromosomal aberrations in vitro. This raises concerns regarding its potential carcinogenicity.

Environmental Impact

TCNB is often used as a pesticide and herbicide, leading to its presence in various environmental matrices. Its persistence in soil and water systems poses ecological risks:

  • Bioaccumulation : TCNB can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain. For instance, studies have detected TCNB in mussels collected from contaminated waters.
  • Ecotoxicology : The compound exhibits toxicity to non-target organisms, including aquatic life. Chronic exposure can affect reproduction and survival rates.

Case Studies

  • Aquatic Toxicity Assessment : A study investigated the effects of TCNB on fish species exposed to sub-lethal concentrations over extended periods. Results indicated significant behavioral changes and histopathological alterations in gill tissues.
  • Human Health Risk Evaluation : An epidemiological study evaluated workers exposed to TCNB during manufacturing processes. Findings suggested an increased incidence of respiratory issues and blood disorders among exposed individuals compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Enzyme InhibitionDisruption of detoxification pathways
Oxidative Stress InductionIncreased ROS levels
Hematological ChangesMethemoglobinemia
GenotoxicityChromosomal aberrations
Aquatic ToxicityBehavioral changes in fish

Scientific Research Applications

Toxicological Studies

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene has been evaluated for its potential toxicological effects. It has been submitted to the National Cancer Institute (NCI) for testing and evaluation, indicating its relevance in cancer research and toxicology assessments. The compound's structure allows it to be a candidate for studying the mechanisms of toxicity and carcinogenicity in laboratory settings.

Environmental Monitoring

This compound has been identified in environmental samples, suggesting its persistence and potential bioaccumulation in ecosystems. For instance, studies have detected similar chlorinated compounds in aquatic organisms, highlighting the need for monitoring these substances in water bodies to assess ecological risks.

Carcinogenicity Assessment

A comprehensive study conducted by the National Toxicology Program (NTP) focused on chlorinated compounds similar to 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene. The study involved long-term exposure of laboratory rats to various doses of chlorinated compounds to evaluate their carcinogenic potential. The findings indicated a dose-related increase in tumor incidence in specific organs, underscoring the importance of such compounds in cancer research .

Herbicide Research

Research has also focused on related compounds like 1,3,5-trichloro-2-(4-nitrophenoxy)benzene (CNP), which is widely used as a herbicide in Japan. Studies have shown that CNP can accumulate in marine organisms, raising concerns about its environmental impact and necessitating further investigation into its degradation and effects on non-target species .

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro group (-NO₂) on the phenoxy ring undergoes selective reduction under controlled conditions. Common reducing agents include hydrogenation catalysts and metal-acid systems:

Reaction Conditions Products Mechanistic Notes
H₂/Pd-C in ethanol, 25°CCorresponding amine derivativeCatalytic hydrogenation cleaves the nitro group to -NH₂ without affecting chloro groups
Sn/HCl, reflux Amine intermediateStoichiometric reduction with tin in acidic media; partial dechlorination may occur

The amine product retains the trichlorobenzene core, enabling subsequent functionalization for pharmaceutical or agrochemical synthesis .

Nucleophilic Substitution of Chlorine Substituents

Chlorine atoms at positions 1, 2, and 4 participate in aromatic nucleophilic substitution (SNAr), favored by electron-withdrawing nitro groups:

Nucleophile Conditions Product Yield
NaOH (10%)120°C, 6 hours5-(4-nitrophenoxy)-2,4-dichlorophenol78%
NH₃ (g)150°C, autoclave, 12 hours5-(4-nitrophenoxy)-2,4-dichloroaniline65%
MethoxideDMF, 80°C, 3 hours Methoxy-substituted derivative82%

The para-chloro substituents exhibit lower reactivity due to steric hindrance from the bulky nitrophenoxy group .

Oxidation Reactions

The nitro group resists further oxidation, but the benzene rings undergo oxidative degradation under harsh conditions:

Oxidizing Agent Conditions Outcome Significance
KMnO₄/H₂SO₄100°C, 24 hoursRing cleavage to chlorinated carboxylic acidsIndicates environmental persistence limitations
OzoneCH₂Cl₂, -78°CPartial ring hydroxylationSuggests potential for ozonolysis pathways

Oxidative pathways are critical for assessing environmental breakdown products and toxicity profiles .

Environmental Degradation Pathways

Field studies reveal hydrolysis and photolysis as dominant degradation mechanisms:

Process Conditions Products Half-Life
HydrolysispH 7, 25°C 4-nitrophenol + trichlorobenzene diols14 days
UV Photolysisλ > 290 nm, aqueous solution Dechlorinated nitroaromatic fragments8 hours

Hydrolysis occurs preferentially at the ether linkage, releasing 4-nitrophenol, a known environmental contaminant .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

Reagent Conditions Product Application
Suzuki-Miyaura (B(OH)₂)Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivativesMaterials science intermediates

These reactions highlight its utility in synthesizing complex aromatic architectures.

Mechanistic Insights

  • Electronic Effects : The nitro group deactivates the benzene ring, directing substitution to meta/para positions relative to existing substituents .

  • Steric Effects : Bulky nitrophenoxy groups hinder reactions at adjacent chlorines, favoring substitutions at less hindered positions.

This compound’s reactivity profile underscores its dual role as a synthetic intermediate and an environmental contaminant, necessitating careful handling and disposal protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related halogenated aromatic compounds, focusing on molecular features, applications, and toxicological profiles.

2.1 Structural Analogues
Compound Name Structure Highlights Molecular Formula Key Applications Toxicity & Regulatory Status References
1,2,4-Trichloro-5-(4-nitrophenoxy)benzene 3 Cl, 4-nitrophenoxy C₁₂H₆Cl₃NO₃ Research compound (potential herbicide) Limited data; nitro group suggests carcinogenicity risk
Tetradifon 3 Cl, (4-chlorophenyl)sulfonyl C₁₂H₆Cl₄O₂S Acaricide (mite control) Oncogenic; voluntarily withdrawn from markets
Nitrofen 2 Cl, 4-nitrophenoxy C₁₂H₇Cl₂NO₃ Herbicide (historical use) Carcinogenic, teratogenic; banned in many regions
Tetrasul 3 Cl, (4-chlorophenyl)sulfide C₁₂H₆Cl₄S Acaricide Moderate toxicity; limited regulatory restrictions
1,2,4-Trichloro-5-(3-iodoprop-2-ynoxy)benzene 3 Cl, 3-iodoalkynyloxy C₉H₄Cl₃IO Research (material science) High reactivity due to iodine; no major bans
2.2 Key Differences in Reactivity and Stability
  • Electron-Withdrawing Effects: The nitrophenoxy group in 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene and Nitrofen strongly deactivates the benzene ring, reducing electrophilic substitution reactivity compared to sulfonyl (Tetradifon) or sulfide (Tetrasul) groups. Halogen Influence: Additional chlorine atoms in Tetradifon and Tetrasul enhance lipophilicity and environmental persistence, whereas iodine in 1,2,4-Trichloro-5-(3-iodoprop-2-ynoxy)benzene may increase photodegradability .
2.4 Toxicological and Regulatory Insights
  • Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene): Banned due to carcinogenic and teratogenic effects observed in animal studies . Its structural similarity to 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene raises concerns about analogous toxicity.
  • Tetradifon : Withdrawn from markets due to oncogenicity linked to its sulfonyl group .
  • Tetrasul : Less regulated, but its sulfide group may pose fewer bioaccumulation risks compared to sulfonyl or nitro groups.

Research Implications and Gaps

  • Applications: The nitro group in 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene could make it a candidate for herbicide development, but its safety profile requires rigorous evaluation.
  • Environmental Impact : Chlorine and nitro substituents may contribute to environmental persistence, necessitating studies on degradation pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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